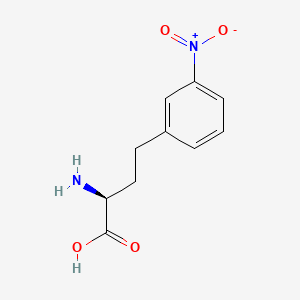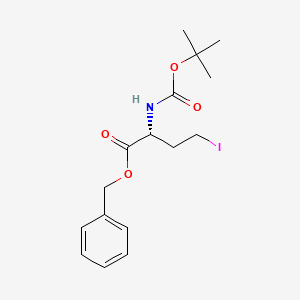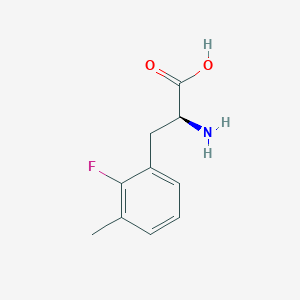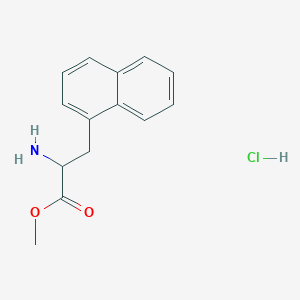
tert-Butyl 3-(3-aminopropoxy)propanoate
Overview
Description
Tert-Butyl 3-(3-aminopropoxy)propanoate is a useful research compound. Its molecular formula is C10H21NO3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-(3-aminopropoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(3-aminopropoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Reformatsky Reactions
Researchers have utilized tert-Butyl 3-(3-aminopropoxy)propanoate in asymmetric Reformatsky reactions. This application involves the use of carbohydrate-derived aminoalcohol ligands to promote the reaction, achieving moderate selectivities for the β-hydroxyester product tert-butyl 3-phenyl-3-hydroxy-propanoate (Emmerson, Hems, & Davis, 2005).
Neuroexcitant Synthesis
The compound has been used in the synthesis of neuroexcitants. Specifically, it played a role in the preparation of both enantiomers of a neuroexcitant analog, demonstrating its utility in complex organic synthesis processes (Pajouhesh et al., 2000).
Proline Amino Acids in Medicinal Chemistry
The incorporation of perfluoro-tert-butyl groups, like those in tert-Butyl 3-(3-aminopropoxy)propanoate, has been observed in the synthesis of perfluoro-tert-butyl 4-hydroxyproline. These amino acids, due to their distinct conformational preferences, are significant in the development of sensitive probes in medicinal chemistry, especially when detected by 19F NMR (Tressler & Zondlo, 2014).
Organometallic Chemistry
In organometallic chemistry, tert-Butyl 3-(3-aminopropoxy)propanoate derivatives have been synthesized for use in complex organometallic structures. These structures are often explored for potential applications in medicinal organometallic chemistry (Patra, Merz, & Metzler‐Nolte, 2012).
Metabolic Studies in Microorganisms
The compound has been studied in the context of metabolic processes in microorganisms. For example, it has been analyzed as a derivative in the study of organic acids in cultures of thermophilic sulfur-dependent anaerobic archaeon (Rimbault et al., 1993).
Development of Antimicrobial Agents
There has been research into the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which includes tert-Butyl 3-(3-aminopropoxy)propanoate, for their potential use as antimicrobial agents (Zhang et al., 2011).
properties
IUPAC Name |
tert-butyl 3-(3-aminopropoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-8-13-7-4-6-11/h4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEMZRXBYZNYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



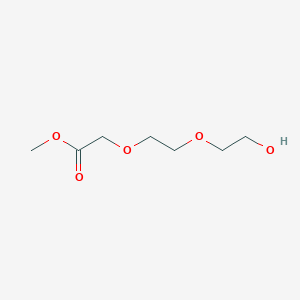
![Tert-butyl 4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]butanoate](/img/structure/B8233529.png)
![(2S)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B8233534.png)
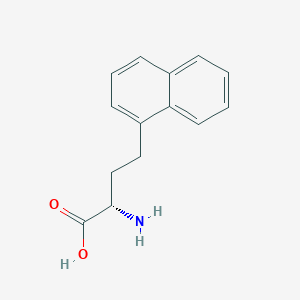
![Tert-butyl 2-[2-(methylamino)ethoxy]acetate](/img/structure/B8233545.png)
![3-[(2-Bromophenyl)oxy]azetidine Hydrochloride](/img/structure/B8233547.png)
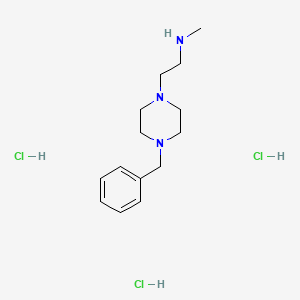

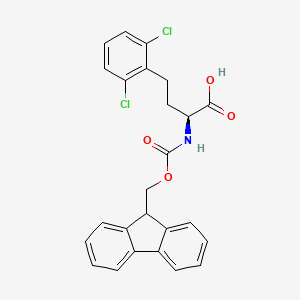
![2-[2-[2-(3-Methoxy-3-oxopropoxy)ethoxy]ethoxy]acetic acid](/img/structure/B8233586.png)
